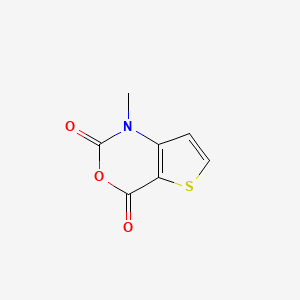![molecular formula C14H17N5OS B7356455 2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and has been studied for its ability to inhibit the activity of certain enzymes in the body, which may have implications for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of TAK-659 is complex and involves the inhibition of certain enzymes in the body. Specifically, TAK-659 has been shown to inhibit the activity of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important enzyme involved in the signaling pathways of immune cells. Inhibition of BTK activity by TAK-659 may have implications for the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of TAK-659 are still being studied. However, it is known that TAK-659 can inhibit the activity of BTK, which may have implications for the immune system. Inhibition of BTK activity may reduce the activity of certain immune cells, which could be beneficial in the treatment of autoimmune disorders. Additionally, inhibition of BTK activity may also reduce the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TAK-659 in lab experiments is that it is a highly specific inhibitor of BTK. This means that it can be used to selectively inhibit the activity of BTK without affecting other enzymes or signaling pathways. Additionally, TAK-659 has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further research.
However, there are also limitations to using TAK-659 in lab experiments. One limitation is that it is a relatively new compound, and there is still much that is unknown about its effects on the body. Additionally, TAK-659 may have off-target effects that are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on TAK-659. One area of interest is in the development of TAK-659 as a cancer treatment. Further research is needed to determine the optimal dosing and administration of TAK-659 for cancer patients.
Another potential future direction is in the use of TAK-659 for the treatment of autoimmune disorders. Research is needed to determine the safety and efficacy of TAK-659 in this context.
Finally, there is also interest in the development of new BTK inhibitors that may have improved properties compared to TAK-659. Future research may focus on the synthesis and testing of these compounds.
Conclusion
In conclusion, TAK-659 is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of certain enzymes in the body, which may have implications for the treatment of various diseases. While there is still much that is unknown about TAK-659, it is a promising candidate for further research in the fields of cancer and autoimmune disorders.
Synthesemethoden
TAK-659 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The exact synthetic pathway for this compound is complex and beyond the scope of this paper. However, it is important to note that the synthesis of TAK-659 requires specialized knowledge and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied extensively in scientific research for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. TAK-659 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This has led to interest in the use of TAK-659 as a potential cancer treatment.
Eigenschaften
IUPAC Name |
2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-18(5-2-6-19-7-4-15-10-19)9-12-16-11-3-8-21-13(11)14(20)17-12/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLUIXOGOTLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CN=C1)CC2=NC3=C(C(=O)N2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-fluorophenyl)-5-(1H-1,2,4-triazol-5-yl)-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7356390.png)
![2-[2-(2-ethylpyrazol-3-yl)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356391.png)
![3-(4-oxo-3H-quinazolin-2-yl)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide](/img/structure/B7356396.png)
![(1R,2R)-2-methyl-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7356416.png)

![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)

![6-[2-Methoxyethyl(2-methylpropyl)amino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356441.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356456.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)